molecular formula C10H9F3O4 B069374 Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid CAS No. 175204-35-0

Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Cat. No.: B069374
CAS No.: 175204-35-0
M. Wt: 250.17 g/mol
InChI Key: NVWNMNYBXVGBEN-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenoxy]propanoic acid is an organic compound with the molecular formula C10H9F3O4. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid typically involves the reaction of 4-(trifluoromethoxy)phenol with an appropriate propanoic acid derivative. One common method includes the esterification of 4-(trifluoromethoxy)phenol with a propanoic acid derivative, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenoxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxypropanoic acids .

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenoxy]propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethoxy)phenoxy]propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable for various research applications .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-6(9(14)15)16-7-2-4-8(5-3-7)17-10(11,12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWNMNYBXVGBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380467
Record name 2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-35-0
Record name 2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-35-0
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